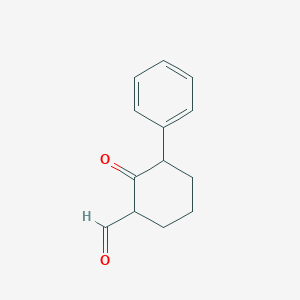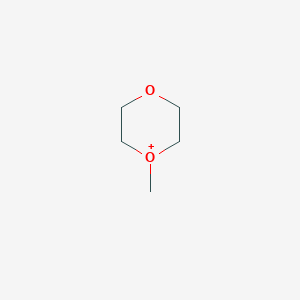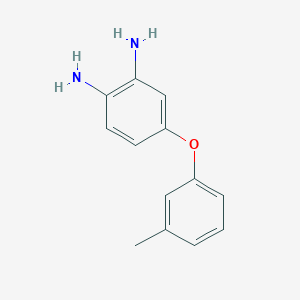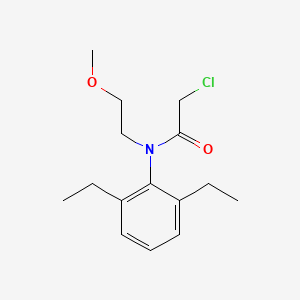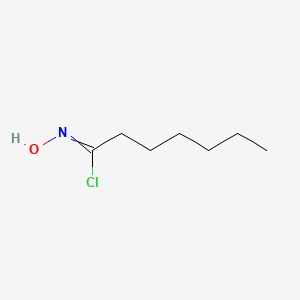
N-Hydroxyheptanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxyheptanimidoyl chloride is an organic compound with the molecular formula C₇H₁₄ClNO It is a derivative of heptanimidoyl chloride, where the nitrogen atom is bonded to a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxyheptanimidoyl chloride can be synthesized through the reaction of heptanimidoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxyheptanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines or alcohols, to form corresponding N-substituted derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hydroxyheptanamide and hydrochloric acid.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the solvent.
Major Products Formed
N-substituted derivatives: Formed through nucleophilic substitution reactions.
N-hydroxyheptanamide: Formed through hydrolysis.
Applications De Recherche Scientifique
N-Hydroxyheptanimidoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Hydroxyheptanimidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanimidoyl chloride: Lacks the hydroxyl group, making it less reactive towards certain nucleophiles.
N-Hydroxybenzimidoyl chloride: Similar structure but with a benzene ring, leading to different reactivity and applications.
N-Hydroxyacetimidoyl chloride: A smaller analog with different physical and chemical properties.
Uniqueness
N-Hydroxyheptanimidoyl chloride is unique due to its specific structure, which combines the reactivity of an acyl chloride with the additional functionality of a hydroxyl group. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Propriétés
Numéro CAS |
50597-79-0 |
|---|---|
Formule moléculaire |
C7H14ClNO |
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
N-hydroxyheptanimidoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3 |
Clé InChI |
WOGMZNUZAKLNKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
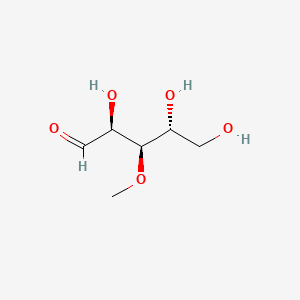


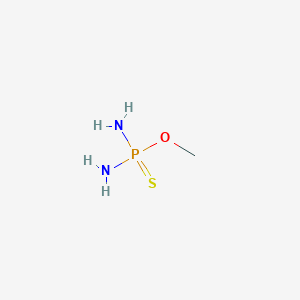
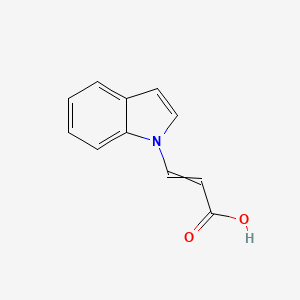
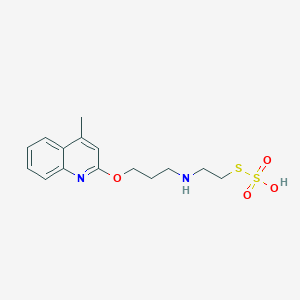
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
